4-Chlor-1-methyl-1H-Indazol

Übersicht

Beschreibung

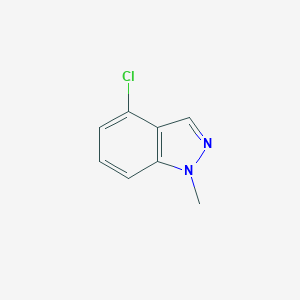

4-Chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-methyl-1H-indazole has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1-methyl-1H-indazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent . Another approach involves the use of 4-chloro-1-methyl-1H-indazole-3-carboxaldehyde as a starting material, which undergoes cyclization with hydrazine derivatives .

Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly used. These methods provide high yields and minimize the formation of byproducts .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 4-bromo-1-methyl-1H-indazole, while nitration can produce 4-nitro-1-methyl-1H-indazole .

Wirkmechanismus

The mechanism of action of 4-Chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: The parent compound of the indazole family, lacking the chloro and methyl substituents.

4-Bromo-1-methyl-1H-indazole: Similar structure with a bromine atom instead of chlorine.

4-Nitro-1-methyl-1H-indazole: Contains a nitro group instead of chlorine.

Uniqueness: 4-Chloro-1-methyl-1H-indazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics .

Biologische Aktivität

4-Chloro-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of 4-Chloro-1-methyl-1H-indazole can be represented as follows:

- Molecular Formula : C₇H₈ClN₃

- Molecular Weight : Approximately 171.61 g/mol

- Physical Properties : The compound has a predicted density of 1.35 g/cm³ and a boiling point around 355°C.

Target Proteins

Research indicates that 4-Chloro-1-methyl-1H-indazole interacts with several key proteins involved in cellular signaling pathways:

- Kinases : It has been shown to inhibit kinases such as Chk1, Chk2, and human serum/glucocorticoid-regulated kinase (h-SGK) which are crucial for cell cycle regulation and apoptosis.

- Enzymatic Inhibition : The compound may inhibit tyrosine kinases, impacting various signaling pathways that control cell proliferation and survival.

Biochemical Pathways Affected

The interaction of 4-Chloro-1-methyl-1H-indazole with these proteins suggests it plays a role in:

- Cell Cycle Regulation : By modulating kinase activity, the compound can disrupt normal cell cycle progression leading to apoptosis in cancer cells.

- Cell Volume Regulation : Its effects on h-SGK indicate potential influence over cellular homeostasis and volume control.

Anticancer Properties

One of the most notable biological activities of 4-Chloro-1-methyl-1H-indazole is its anticancer efficacy. Studies have demonstrated:

- Inhibition of Cancer Cell Proliferation : Long-term studies have shown that this compound maintains inhibitory effects on various cancer cell lines, including lung, prostate, and hepatoma cells .

- Induction of Apoptosis : The compound has been linked to sustained apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, 4-Chloro-1-methyl-1H-indazole has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific mechanisms remain under investigation.

- Inflammatory Response Modulation : There is emerging evidence that this compound may influence inflammatory pathways, though further research is needed to elucidate these effects .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of 4-Chloro-1-methyl-1H-indazole:

| Study Type | Findings |

|---|---|

| Cell Proliferation | Significant reduction in proliferation rates of cancer cell lines. |

| Apoptosis Induction | Increased markers of apoptosis (e.g., caspase activation) observed. |

| Enzyme Inhibition | Inhibition of specific kinases leading to altered signaling pathways. |

Pharmacological Studies

Pharmacological assessments have indicated that 4-Chloro-1-methyl-1H-indazole exhibits a favorable pharmacokinetic profile with moderate bioavailability. Its interactions with various biological targets suggest it could be developed further for therapeutic applications against cancer and possibly other diseases .

Eigenschaften

IUPAC Name |

4-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTULONOQBDLTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597906 | |

| Record name | 4-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162502-53-6 | |

| Record name | 4-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.